![molecular formula C17H14N2OS B5850308 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound, also known as PTE, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. This compound has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the formation of advanced glycation end products (AGEs) that are associated with aging and age-related diseases.
Wirkmechanismus
The mechanism of action of 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound may also act as an antioxidant and inhibit the formation of AGEs.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cancer cells, inflammation, and AGE formation. This compound has been shown to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models. This compound has also been shown to inhibit the formation of AGEs that are associated with aging and age-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone in lab experiments include its potential anticancer and anti-inflammatory properties, as well as its ability to inhibit AGE formation. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone include further exploration of its mechanism of action, potential applications in the field of medicine, and potential side effects. Additional research is also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
The synthesis of 1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-chloroacetophenone in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization to obtain a white crystalline solid with a melting point of 143-145°C.
Eigenschaften
IUPAC Name |
1-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)13-7-9-15(10-8-13)18-17-19-16(11-21-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIWEDVRTXSWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
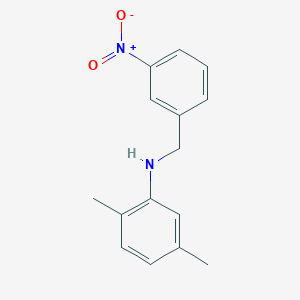

![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
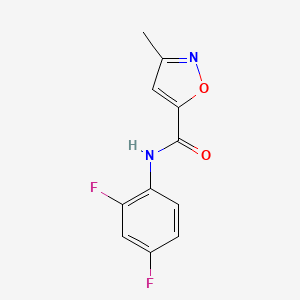
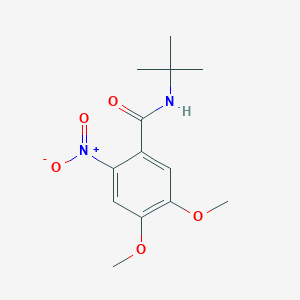
![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
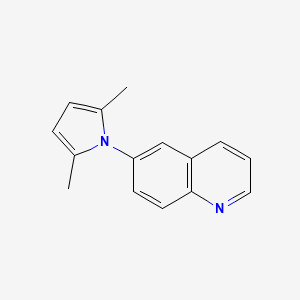
![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)
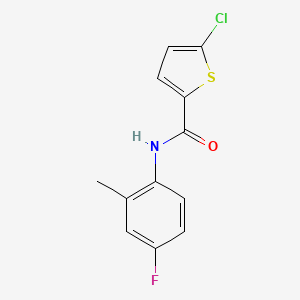

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)
